(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid
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Overview
Description
(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, methoxy, and methyl groups. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl₂. The reaction conditions often include heating the reaction mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Protodeboronation: Acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) in aqueous or organic solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Protodeboronation: Formation of the corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid can be compared with other similar boronic acids:
(4-Fluoro-3-methoxyphenyl)boronic acid: Lacks the chloro and methyl groups, which may affect its reactivity and selectivity in certain reactions.
(4-Methoxyphenyl)boronic acid: Lacks the fluoro, chloro, and methyl groups, making it less sterically hindered and potentially more reactive in some reactions.
(3-Chloro-4-methylphenyl)boronic acid: Lacks the fluoro and methoxy groups, which may influence its electronic properties and reactivity.
The unique combination of substituents in this compound provides it with distinct reactivity and selectivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H9BClFO3 |
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Molecular Weight |
218.42 g/mol |
IUPAC Name |
(4-chloro-2-fluoro-3-methoxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3 |
InChI Key |
SAWBETOZQKQSPU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OC)Cl)C)(O)O |
Origin of Product |
United States |
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